molecular formula C18H13ClF3N3O2S B2419722 N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide CAS No. 685107-85-1

N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide

カタログ番号: B2419722
CAS番号: 685107-85-1
分子量: 427.83
InChIキー: MQMRUHPHTSFQPP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological probe development. The compound incorporates a 1,3-benzothiazol-2-yl scaffold, a privileged structure in drug discovery known to confer a wide range of biological activities. Molecules containing the benzothiazole nucleus have been extensively studied for their potential applications as neuroprotective agents , enzyme inhibitors , and antimicrobial agents . The presence of the 4-chlorophenyl moiety is a common pharmacophore in bioactive compounds, often influencing target binding affinity and metabolic stability. The 2,2,2-trifluoroacetyl group is a distinctive structural feature that can significantly alter the molecule's electronic properties, lipophilicity, and its potential to act as a prodrug or participate in specific metabolic pathways. This compound is presented as a chemical tool for non-clinical research applications exclusively. It is suited for in vitro binding assays, enzyme inhibition studies, and early-stage hit-to-lead optimization campaigns in academic and industrial laboratories. All products are supplied with comprehensive analytical data (such as NMR and LC-MS) to ensure identity and purity, enabling researchers to conduct their investigations with confidence. This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

特性

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3O2S/c19-11-7-5-10(6-8-11)13(23-16(27)18(20,21)22)9-15(26)25-17-24-12-3-1-2-4-14(12)28-17/h1-8,13H,9H2,(H,23,27)(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMRUHPHTSFQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CC(C3=CC=C(C=C3)Cl)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide can be represented as follows:

  • Molecular Formula : C20H17ClN2O2S
  • Molecular Weight : 396.87 g/mol
  • CAS Number : 899991-36-7

The compound features a benzothiazole moiety, which is known for its pharmacological versatility. The presence of the trifluoroacetyl group enhances its lipophilicity and potential biological activity.

Antimicrobial Activity

Benzothiazole derivatives have been reported to exhibit various antimicrobial properties. In a study evaluating related compounds, it was found that derivatives similar to N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .

Antitumor Activity

Research indicates that benzothiazole derivatives often possess antitumor properties . A series of compounds were tested against various cancer cell lines, and those with structural similarities to the target compound showed promising results in inhibiting tumor growth. For instance, compounds with the benzothiazole scaffold have been noted for their ability to induce apoptosis in cancer cells via mitochondrial pathways .

Antioxidant Properties

The antioxidant capacity of benzothiazole derivatives has also been documented. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

The biological activity of N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide can be attributed to several mechanisms:

  • Enzyme Inhibition : Many benzothiazole derivatives act as inhibitors of key enzymes involved in disease processes. For example, they may inhibit topoisomerases or kinases that are critical for cancer cell proliferation.
  • Receptor Interaction : The compound may interact with various receptors (e.g., serotonin receptors), influencing signaling pathways that regulate cell growth and apoptosis.
  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA or bind to specific sites, disrupting replication and transcription processes in rapidly dividing cells.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of benzothiazole derivatives:

StudyFindings
Venugopala et al. (2012)Reported on the synthesis and characterization of benzothiazole derivatives with significant antibacterial and antifungal activities.
Nayak et al. (2013)Demonstrated antitumor effects in vitro against various cancer cell lines using benzothiazole-based compounds.
Kumar et al. (2014)Investigated the neuroprotective effects of related compounds against oxidative stress-induced neuronal damage.

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step processes, including cyclization of benzothiazole precursors, amide coupling, and trifluoroacetylation. Critical conditions include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency due to their ability to stabilize intermediates .
  • Catalysts : Copper(I) salts or triethylamine are often used to accelerate cycloaddition or coupling reactions .
  • Purification : Chromatography or recrystallization ensures high purity (>95%), as confirmed by NMR and mass spectrometry .

Q. Which analytical techniques are critical for confirming structural integrity?

  • NMR spectroscopy : 1H/13C NMR resolves aromatic protons (δ 7.2–8.1 ppm) and trifluoroacetyl groups (δ 3.8–4.2 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 456.08 [M+H]+) .
  • FTIR : Confirms amide C=O stretches (~1640–1693 cm⁻¹) and benzothiazole C=N vibrations (~1619 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to analyze structure-activity relationships (SAR) against antimicrobial targets?

  • Comparative studies : Synthesize analogs with substitutions (e.g., fluorophenyl vs. chlorophenyl) and compare MIC values against E. coli or S. aureus .
  • Functional group modulation : Replace the trifluoroacetyl group with acetyl or sulfonamide moieties to assess hydrophobicity impacts on membrane permeability .
  • Data correlation : Use regression analysis to link logP values (e.g., computed via PubChem) with bioactivity trends .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological standardization : Control variables like solvent (DMSO concentration ≤1% in assays) and cell lines (e.g., HepG2 vs. HEK293) to reduce variability .
  • Orthogonal assays : Validate antimicrobial activity using both broth microdilution (CLSI guidelines) and time-kill kinetics .
  • Meta-analysis : Aggregate data from PubChem and peer-reviewed studies to identify consensus activity profiles .

Q. What computational approaches predict binding affinity with therapeutic targets?

  • Molecular docking : Use AutoDock Vina to model interactions with BRAFV600E (PDB: 4XV2) or HDACs, focusing on benzothiazole π-π stacking and hydrogen bonding .
  • MD simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to identify key binding residues .
  • QSAR modeling : Train models with descriptors like topological polar surface area (TPSA) to predict IC50 values .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and stability profiles?

  • Experimental validation : Perform kinetic solubility assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to compare with PubChem data .
  • Degradation studies : Use HPLC-UV to monitor stability under UV light (λ = 254 nm) and identify photodegradants .

Methodological Best Practices

Q. What in vitro assays are recommended for initial pharmacological screening?

  • Cytotoxicity : MTT assay (48-hour exposure, IC50 calculation) .
  • Enzyme inhibition : β-glucosidase inhibition assay (p-nitrophenyl-β-D-glucopyranoside substrate, λ = 405 nm) .
  • Anti-inflammatory potential : COX-2 inhibition ELISA (IC50 comparison with celecoxib) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。